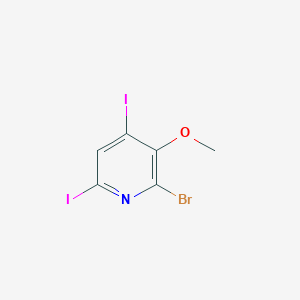
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide
描述
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a benzyl group, a methyl group, and an acetamide group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as benzil under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.
Acetylation: The final step involves the acetylation of the amino group on the quinoxaline ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-(1-Benzyl-3-carboxyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide.
Reduction: Formation of N-(1-Benzyl-3-methyl-2-hydroxy-1,2-dihydroquinoxalin-6-yl)acetamide.
Substitution: Various N-(1-Substituted-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide derivatives.
科学研究应用
Chemistry
In chemistry, N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in optoelectronic devices.
作用机制
The mechanism of action of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation and vary depending on the specific application.
相似化合物的比较
Similar Compounds
N-(1-Benzyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide: Lacks the methyl group at the 3-position.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzyl and methyl groups, along with the acetamide moiety, allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(1-benzyl-3-methyl-2-oxoquinoxalin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-18(23)21(11-14-6-4-3-5-7-14)17-9-8-15(20-13(2)22)10-16(17)19-12/h3-10H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLETZFVKCAJPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC(=O)C)N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)

![{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392658.png)


![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)

![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)


